molecular formula C15H16N2O3 B1397105 methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate CAS No. 916522-65-1

methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

Cat. No. B1397105
CAS RN: 916522-65-1
M. Wt: 272.3 g/mol
InChI Key: CXSPDOKLNRCJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry in Maillard Reaction Optimization

  • Research by Goh, Mordi, and Mansor (2015) highlights the use of mass spectrometry (LC-MS-MS) in optimizing the Maillard reaction to synthesize new 6-methoxy-tetrahydro-β-carboline derivatives. This process involved 5-methoxytryptamine and various aldehydes, yielding compounds characterized by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Studies

  • Another study by Goh et al. (2015) demonstrated the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives produced via the Maillard reaction. These compounds exhibited moderate antioxidant properties and variable cytotoxic activities on non-tumorous cell lines, suggesting their potential as β-carboline antioxidants (Goh et al., 2015).

Synthetic Approaches to the Indole Ring System

  • Research by Bennett, Mullen, and Georgiev (1989) presented a new synthetic approach towards the indole ring system. They used dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate and other intermediates to synthesize related compounds, contributing to the understanding of heterocyclic chemistry (Bennett, Mullen, & Georgiev, 1989).

Natural Compound Isolation from Plants

  • Cannon and Williams Jr. (1982) isolated various compounds, including methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate from the leaves of Gastrolobium callistachys, providing insights into the chemical composition of this plant species (Cannon & Williams Jr., 1982).

Enzyme-Catalyzed Formation of Pyridoindoles

  • Mandel, Rosegay, Walker, Vandenheuvel, and Rokach (1974) studied the enzymatic reactions that form various pyridoindoles, including 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4b] indole. This research contributed to understanding the biochemical pathways and the role of enzymes in synthesizing complex heterocyclic compounds (Mandel et al., 1974).

properties

IUPAC Name

methyl 4,4-dimethyl-1-oxo-3,9-dihydro-2H-pyrido[3,4-b]indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-15(2)7-16-13(18)12-11(15)9-6-8(14(19)20-3)4-5-10(9)17-12/h4-6,17H,7H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPDOKLNRCJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 3
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 4
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.